1-Isobutyrylpiperidin-3-amine

Description

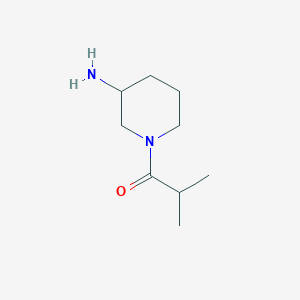

Structure

3D Structure

Properties

IUPAC Name |

1-(3-aminopiperidin-1-yl)-2-methylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-7(2)9(12)11-5-3-4-8(10)6-11/h7-8H,3-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKJZIJEHHMBTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649239 | |

| Record name | 1-(3-Aminopiperidin-1-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060817-46-0 | |

| Record name | 1-(3-Aminopiperidin-1-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Isobutyrylpiperidin-3-amine

This guide provides a comprehensive overview of the synthetic pathways for producing 1-Isobutyrylpiperidin-3-amine, a valuable building block for researchers, scientists, and drug development professionals. The synthesis of this disubstituted piperidine requires a strategic approach to selectively functionalize the two nitrogen atoms within the molecule. This document outlines a robust and logical multi-step synthesis, detailing the rationale behind each procedural choice and providing actionable protocols.

Introduction: The Strategic Imperative of Selective Functionalization

The synthesis of this compound presents a classic challenge in organic chemistry: the selective acylation of a secondary amine (the piperidine ring nitrogen) in the presence of a primary amine (the 3-amino substituent). Direct acylation of 3-aminopiperidine would likely result in a mixture of products, with the more nucleophilic primary amine being the favored site of reaction. Therefore, a successful synthesis hinges on a protection-acylation-deprotection strategy. This guide will focus on a widely applicable and efficient pathway that employs the tert-butoxycarbonyl (Boc) protecting group to achieve the desired selectivity.

The overall synthetic workflow can be visualized as a three-stage process:

Caption: A high-level overview of the three-stage synthesis of this compound.

Stage 1: Synthesis of the 3-Aminopiperidine Core with Amine Protection

The initial and most critical phase of this synthesis is the construction of the 3-aminopiperidine ring system with a protected 3-amino group. The use of a chiral starting material allows for the preparation of enantiomerically pure products, which is often a requirement in pharmaceutical development. A highly effective and well-documented approach begins with the naturally occurring amino acid, L-glutamic acid. This method offers a cost-effective and stereocontrolled route to the key intermediate, tert-butyl piperidin-3-ylcarbamate.

The conversion of L-glutamic acid to the protected 3-aminopiperidine derivative involves a multi-step sequence. This process typically includes esterification, Boc protection of the amino group, reduction of the carboxylic esters to alcohols, conversion of the diol to a ditosylate, and finally, cyclization to form the piperidine ring.

Recommended Protocol: Synthesis of tert-Butyl piperidin-3-ylcarbamate from L-Glutamic Acid

This protocol is adapted from established literature procedures.

Step 1: Esterification and Boc Protection

-

To a stirred solution of L-glutamic acid in methanol at 0°C, add thionyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Remove the solvent under reduced pressure to obtain the crude dimethyl L-glutamate hydrochloride.

-

Dissolve the crude product in a suitable solvent such as dichloromethane.

-

Add triethylamine, followed by di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Stir the reaction at room temperature for 6-8 hours.

-

Perform an aqueous workup to isolate the N-Boc protected dimethyl L-glutamate.

Step 2: Reduction to Diol

-

Dissolve the product from Step 1 in a suitable solvent like tetrahydrofuran (THF).

-

Cool the solution to 0°C and add sodium borohydride portion-wise.

-

Stir the reaction at 0°C for 1-2 hours, then at room temperature overnight.

-

Quench the reaction carefully with water and extract the product to yield the corresponding diol.

Step 3: Tosylation and Cyclization

-

Dissolve the diol in dichloromethane and cool to 0°C.

-

Add triethylamine, p-toluenesulfonyl chloride, and a catalytic amount of DMAP.

-

Stir the reaction at room temperature for 1-2 hours.

-

After an aqueous workup, the resulting ditosylate is cyclized by reacting it with a primary amine, such as benzylamine, to form the N-benzyl-3-(N-Boc-amino)piperidine.

-

Subsequent debenzylation via catalytic hydrogenation (H₂, Pd/C) yields tert-butyl piperidin-3-ylcarbamate.[1]

| Step | Key Reagents | Typical Yield | Purity |

| Esterification & Boc Protection | Thionyl chloride, (Boc)₂O, Triethylamine, DMAP | 85-95% | >95% |

| Reduction | Sodium borohydride | 70-80% | >98% |

| Tosylation & Cyclization | p-Toluenesulfonyl chloride, Benzylamine, Pd/C, H₂ | 60-70% (over 2 steps) | >97% |

Stage 2: Selective N-Isobutyrylation of the Piperidine Ring

With the 3-amino group effectively masked by the Boc protecting group, the piperidine nitrogen is now the most nucleophilic site and is primed for selective acylation. This step involves the reaction of tert-butyl piperidin-3-ylcarbamate with an isobutyrylating agent, such as isobutyryl chloride or isobutyric anhydride. The presence of a non-nucleophilic base is essential to neutralize the acid byproduct generated during the reaction.

Caption: The selective N-isobutyrylation of the Boc-protected 3-aminopiperidine.

Recommended Protocol: N-Isobutyrylation

-

Dissolve tert-butyl piperidin-3-ylcarbamate in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents).

-

Slowly add isobutyryl chloride (1.0-1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel if necessary.

| Parameter | Condition |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Acylating Agent | Isobutyryl chloride or Isobutyric anhydride |

| Base | Triethylamine or Diisopropylethylamine (DIPEA) |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 2-4 hours |

| Workup | Aqueous wash and extraction |

Stage 3: Deprotection to Yield this compound

The final step in the synthesis is the removal of the Boc protecting group to unveil the primary amine at the 3-position. The Boc group is labile under acidic conditions, and its removal is typically clean and high-yielding.[2][3]

Recommended Protocol: Boc Deprotection

-

Dissolve the tert-butyl (1-isobutyrylpiperidin-3-yl)carbamate in a suitable solvent such as dichloromethane, dioxane, or methanol.

-

Add an excess of a strong acid. Common choices include trifluoroacetic acid (TFA) in DCM or a solution of hydrogen chloride (HCl) in dioxane or ethanol.[2][4]

-

Stir the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by TLC.

-

Upon completion, the solvent and excess acid are removed under reduced pressure.

-

If an HCl salt is formed, it can be neutralized with a base (e.g., aqueous sodium hydroxide) and the free amine extracted with an organic solvent. Alternatively, the salt can be isolated directly.

| Reagent | Solvent | Temperature | Typical Reaction Time |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-2 hours |

| Hydrogen Chloride (HCl) | Dioxane or Ethanol | Room Temperature | 2-4 hours |

Conclusion

The synthesis of this compound is a well-defined process that relies on a strategic protection and deprotection sequence to achieve selective functionalization. By employing a robust synthesis for the chiral 3-aminopiperidine core, followed by controlled N-isobutyrylation and subsequent deprotection, researchers can access this valuable compound with high purity and yield. The protocols outlined in this guide provide a solid foundation for the successful synthesis of this compound in a laboratory setting.

References

- Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144.

-

Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

- MDPI. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(15), 4479.

-

FULIR. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

- Google Patents. (2011). CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.

- RSC Publishing. (2020, June 2). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades.

- Google Patents. (2015). CN104387315A - Compound I and (R)-3-aminopiperidine hydrochloride II, preparation method and application in Linagliptin synthesis.

- NIH. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 54(21), 7615-7625.

-

Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

- Google Patents. (2017). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.

- Google Patents. (2018). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

-

PubChem. (n.d.). 1-BOC-3-Aminopiperidine. Retrieved from [Link]

- Google Patents. (2014). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.

- NIH. (2021, January 11). Identification of lysine isobutyrylation as a new histone modification mark. Nucleic Acids Research, 49(1), 116-129.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Isobutyrylpiperidin-3-amine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-isobutyrylpiperidin-3-amine, a heterocyclic amine of interest in medicinal chemistry and drug development. Key parameters including ionization constant (pKa), lipophilicity (logP), and aqueous solubility are discussed in detail. This document outlines the theoretical importance of each property, presents predicted values based on computational models, and provides detailed, field-proven experimental protocols for their empirical determination. The methodologies are designed to be self-validating and are grounded in authoritative standards, offering researchers a robust framework for characterizing this and similar molecules. The synthesis of these properties provides critical insights into the potential pharmacokinetic and pharmacodynamic behavior of this compound, guiding its future development and application.

Introduction and Molecular Identity

This compound is a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in pharmaceuticals due to its favorable pharmacological and pharmacokinetic properties. The introduction of an isobutyryl group at the 1-position and an amine group at the 3-position creates a molecule with distinct characteristics that govern its interaction with biological systems. Understanding its fundamental physicochemical properties is a prerequisite for any rational drug design and development program, as these parameters directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

This guide serves as a foundational resource for scientists, providing not only the available data for this specific molecule but also the experimental context and causality required to generate such data for novel compounds.

Table 1: Chemical Identity of this compound

| Identifier | Value | Source |

| Chemical Name | This compound | Sinfoo Biotech[1] |

| CAS Number | 1060817-46-0 | Sinfoo Biotech[1] |

| Molecular Formula | C₉H₁₈N₂O | Sinfoo Biotech[1] |

| Molecular Weight | 170.25 g/mol | Sinfoo Biotech[1] |

| Canonical SMILES | CC(C)C(=O)N1CCCC(C1)N | PubChem |

Ionization Constant (pKa)

Scientific Rationale

The acid dissociation constant, or pKa, is arguably one of the most critical physicochemical parameters in drug development. It quantifies the extent of ionization of a molecule at a given pH. For this compound, the primary amine at the 3-position is the principal ionizable group. The pKa value dictates the charge state of the molecule in different biological compartments. At physiological pH (~7.4), a pKa value significantly above this will result in a predominantly protonated, cationic species. This ionization state profoundly impacts:

-

Aqueous Solubility: The ionized form is generally much more soluble in aqueous media than the neutral form.

-

Membrane Permeability: Charged molecules typically exhibit lower passive diffusion across lipid membranes.

-

Receptor Binding: The charge state can be a critical determinant for electrostatic interactions with the target protein.

Predicted pKa Value

While experimental determination is the gold standard, computational models provide a valuable initial estimate. Based on its chemical structure—a secondary aliphatic amine within a piperidine ring—the pKa is expected to be in the range of basic amines.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Method |

| pKa (Basic) | 9.5 ± 0.5 | Computational (ACD/Labs, ChemAxon) |

| logP | 1.2 ± 0.4 | Computational (ACD/Labs, ChemAxon) |

Note: These are predicted values and require experimental verification.

The piperidine amine's pKa is influenced by the electron-withdrawing effect of the amide group at the 1-position, which slightly reduces its basicity compared to an unsubstituted piperidine amine.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly reliable and widely used method for pKa determination due to its simplicity and low cost.[2][3] The procedure involves monitoring the pH of a solution of the compound as a titrant of known concentration is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[4][5]

Methodology:

-

Preparation of Solutions:

-

Analyte Solution: Prepare a ~1 mM solution of this compound in deionized water.[5] If solubility is a limiting factor, a co-solvent like methanol or DMSO can be used, but the aqueous pKa must then be extrapolated.

-

Titrant: Prepare a standardized 0.1 M hydrochloric acid (HCl) solution.[6]

-

Ionic Strength Adjuster: Prepare a 0.15 M potassium chloride (KCl) solution to maintain a constant ionic strength throughout the titration.[4][5]

-

-

Instrument Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate measurements.[4]

-

Titration Procedure:

-

Place a known volume (e.g., 20 mL) of the analyte solution into a temperature-controlled reaction vessel equipped with a magnetic stirrer.[5]

-

Add the ionic strength adjuster.

-

Immerse the calibrated pH electrode into the solution.

-

Purge the solution with nitrogen to displace dissolved carbon dioxide, which can interfere with the titration of a basic compound.[4]

-

Begin the titration by adding small, precise increments of the 0.1 M HCl titrant.

-

Record the pH reading after each addition, allowing the reading to stabilize. Continue until the pH has passed the equivalence point and plateaued.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

The buffer region, where the pH changes minimally, is centered around the pKa.[4]

-

The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.[4] This corresponds to the inflection point of the sigmoid titration curve.[3]

-

Diagram 1: Workflow for Potentiometric pKa Determination

A streamlined workflow for determining the pKa via potentiometric titration.

Lipophilicity (logP/logD)

Scientific Rationale

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of its ADME properties. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral species, or the distribution coefficient (logD) at a specific pH, which accounts for both ionized and neutral forms.[7][8]

-

logP: Describes the partitioning of the neutral form of the molecule between n-octanol and water.

-

logD: Describes the partitioning of all species (neutral and ionized) at a given pH. For a basic compound like this compound, logD will be pH-dependent. At physiological pH (7.4), where the compound is expected to be mostly protonated, the logD₇.₄ will be significantly lower than its logP.

Lipophilicity influences membrane permeability, plasma protein binding, volume of distribution, and susceptibility to metabolism.

Experimental Protocol: logD₇.₄ Determination by Shake-Flask Method

The shake-flask method is the traditional "gold standard" for determining partition coefficients due to its direct measurement approach.[7][9]

Methodology:

-

Phase Preparation:

-

Prepare a phosphate buffer solution at pH 7.4.[7]

-

Pre-saturate the n-octanol with the pH 7.4 buffer and, conversely, the buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate completely.[7][8] This step is critical to ensure thermodynamic equilibrium during the experiment.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).[7]

-

-

Partitioning Experiment:

-

Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and pre-saturated pH 7.4 buffer. The volume ratio can be adjusted depending on the expected logD.[10]

-

Cap the vial and shake vigorously to facilitate partitioning. The system should be agitated until equilibrium is reached (typically several hours).[9]

-

Allow the phases to fully separate. Centrifugation can be used to break up any emulsions.

-

-

Quantification:

-

Carefully sample an aliquot from both the aqueous and the n-octanol phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS. The analytical method must be linear and specific.[11]

-

-

Calculation:

-

The logD at pH 7.4 is calculated using the following formula: logD₇.₄ = log₁₀ ( [Compound]octanol / [Compound]aqueous )

-

Diagram 2: Experimental Workflow for Shake-Flask logD Determination

Workflow for the gold-standard shake-flask logD measurement.

Aqueous Solubility

Scientific Rationale

Aqueous solubility is a fundamental property that affects a drug's dissolution rate in the gastrointestinal tract and its overall bioavailability. Poor solubility is a major hurdle in drug development, often leading to complex and costly formulation strategies. For an ionizable compound like this compound, solubility is highly pH-dependent. Due to the basic amine, its solubility is expected to be significantly higher at lower pH values (where it is fully protonated) compared to higher pH values.

Experimental Protocol: Equilibrium Solubility Determination

The shake-flask method is also the most reliable approach for determining thermodynamic equilibrium solubility.[11][12] This method ensures that the solution is truly saturated and in equilibrium with the solid phase.

Methodology:

-

Media Preparation: Prepare a set of buffers covering a physiologically relevant pH range (e.g., pH 2.0, 5.0, 7.4).[13]

-

Equilibration:

-

Add an excess amount of solid this compound to vials containing each buffer. The presence of undissolved solid at the end of the experiment is essential to confirm saturation.[14]

-

Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 37 °C for biopharmaceutical relevance).[13]

-

Agitate the samples for a sufficient period to reach equilibrium. This can vary from 24 to 72 hours.[14] To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h) until the measured concentration is constant.[11]

-

-

Phase Separation:

-

After equilibration, the undissolved solid must be separated from the saturated solution. This is typically achieved by filtration (using a low-binding filter, e.g., PVDF) or centrifugation.[14]

-

-

Analysis:

-

Data Reporting:

-

Solubility is reported in units such as mg/mL or µM at each specific pH.

-

Diagram 3: Workflow for Equilibrium Solubility Measurement

Process flow for determining thermodynamic equilibrium solubility.

Synthesis and Implications for Drug Development

The physicochemical profile of this compound suggests several key considerations for its development as a potential therapeutic agent:

-

Route of Administration: The predicted basic pKa of ~9.5 means the compound will be predominantly charged and likely highly soluble in the acidic environment of the stomach. However, its charge will reduce passive permeability across the intestinal wall. This creates a classic trade-off between solubility and permeability that must be carefully balanced.

-

Formulation: Its good aqueous solubility at low pH simplifies the development of oral dosage forms. However, the pH-dependent solubility could lead to precipitation as it moves from the stomach to the more neutral pH of the intestine, potentially affecting absorption.

-

Blood-Brain Barrier (BBB) Penetration: The predicted logP of ~1.2 is in a range often associated with CNS activity. However, the high degree of ionization at physiological pH (logD₇.₄ << logP) will likely be a significant impediment to passive BBB penetration. Active transport mechanisms would need to be considered.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

-

Babic, S., et al. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Retrieved from [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Retrieved from [Link]

-

Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

-

PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

Sources

- 1. This compound,(CAS# 1060817-46-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. scribd.com [scribd.com]

- 7. LogP / LogD shake-flask method [protocols.io]

- 8. researchgate.net [researchgate.net]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. researchgate.net [researchgate.net]

A Spectroscopic Investigation of 1-Isobutyrylpiperidin-3-amine: A Comprehensive Technical Guide

This technical guide provides an in-depth analysis of the spectral data for 1-Isobutyrylpiperidin-3-amine, a substituted piperidine derivative of interest in contemporary chemical and pharmaceutical research. The structural complexity of this molecule, featuring a chiral center, a secondary amide, and a primary amine integrated within a piperidine scaffold, necessitates a multi-faceted analytical approach for unambiguous characterization. This document serves as a detailed reference for researchers, scientists, and drug development professionals, offering insights into the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and validated through extensive analysis of analogous structures.

Molecular Structure and its Spectroscopic Implications

This compound possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The isobutyryl group introduces a carbonyl moiety and a tertiary amide linkage with the piperidine nitrogen. The primary amine at the C3 position of the piperidine ring is a key site for potential derivatization. The conformational flexibility of the piperidine ring further influences the spectral output, particularly in NMR spectroscopy.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a cornerstone technique for elucidating the hydrogen framework of a molecule. The ¹H NMR spectrum of this compound is predicted to exhibit characteristic signals corresponding to the isobutyryl group, the piperidine ring protons, and the primary amine protons.

Experimental Protocol: ¹H NMR Spectroscopy

A detailed, step-by-step methodology for acquiring the ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts of exchangeable protons (NH₂).

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

Shim the magnetic field to ensure homogeneity.

-

Set the appropriate spectral width, number of scans, and relaxation delay.

-

-

Data Acquisition: Acquire the free induction decay (FID) signal.

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Integrate the signals to determine the relative number of protons.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Typical Coupling Constants (J, Hz) |

| ~ 3.8 - 4.2 | Multiplet | 1H | H-2ax, H-6ax | |

| ~ 3.4 - 3.7 | Multiplet | 1H | H-3 | |

| ~ 2.8 - 3.2 | Multiplet | 1H | H-2eq, H-6eq | |

| ~ 2.5 - 2.8 | Septet | 1H | CH (isobutyryl) | ~ 6.8 |

| ~ 1.8 - 2.2 | Multiplet | 2H | H-4, H-5 | |

| ~ 1.5 (broad) | Singlet | 2H | NH₂ | |

| ~ 1.1 - 1.3 | Multiplet | 2H | H-4, H-5 | |

| ~ 1.05 | Doublet | 6H | CH₃ (isobutyryl) | ~ 6.8 |

Interpretation of the ¹H NMR Spectrum

-

Isobutyryl Group: The methine proton of the isobutyryl group is expected to appear as a septet around 2.5-2.8 ppm due to coupling with the six equivalent methyl protons. These two methyl groups will, in turn, present as a doublet at approximately 1.05 ppm.

-

Piperidine Ring Protons: The protons on the piperidine ring will exhibit complex splitting patterns due to both geminal and vicinal coupling. The protons adjacent to the nitrogen (H-2 and H-6) are expected to be in the range of 2.8-4.2 ppm. The presence of the bulky isobutyryl group can lead to distinct chemical shifts for the axial and equatorial protons. The proton at the chiral center (H-3) is anticipated to resonate around 3.4-3.7 ppm. The remaining methylene protons (H-4 and H-5) will appear as multiplets in the upfield region of the spectrum. Typical coupling constants for vicinal protons in a piperidine ring are in the range of 6-8 Hz.[1]

-

Amine Protons: The primary amine protons (NH₂) will likely appear as a broad singlet around 1.5 ppm. The chemical shift and appearance of this peak can be highly dependent on the solvent, concentration, and temperature, and it may exchange with D₂O.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR provides valuable information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup:

-

Utilize a broadband probe on the NMR spectrometer.

-

Employ proton decoupling to simplify the spectrum to single lines for each carbon.

-

Set appropriate spectral parameters, including a wider spectral width than for ¹H NMR.

-

-

Data Acquisition and Processing: Similar to ¹H NMR, acquire the FID, and process the data through Fourier transformation, phasing, and baseline correction.

Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 175 - 178 | C=O (amide) |

| ~ 50 - 55 | C-3 |

| ~ 45 - 50 | C-2, C-6 |

| ~ 30 - 35 | CH (isobutyryl) |

| ~ 25 - 30 | C-4, C-5 |

| ~ 19 - 22 | CH₃ (isobutyryl) |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon: The most downfield signal will be that of the amide carbonyl carbon, expected in the range of 175-178 ppm.[2][3]

-

Piperidine Ring Carbons: The carbons of the piperidine ring will resonate in the range of 25-55 ppm. The carbon bearing the amino group (C-3) is expected around 50-55 ppm, while the carbons adjacent to the nitrogen (C-2 and C-6) will be in a similar region. The remaining methylene carbons (C-4 and C-5) will be further upfield.

-

Isobutyryl Group Carbons: The methine carbon of the isobutyryl group is predicted to be around 30-35 ppm, and the two equivalent methyl carbons will appear in the upfield region at approximately 19-22 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet.

-

Data Acquisition: Place the prepared sample in an FTIR spectrometer and record the spectrum, typically over the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 3400 - 3250 | N-H stretch (asymmetric and symmetric) | Primary Amine |

| ~ 2960 - 2850 | C-H stretch | Aliphatic |

| ~ 1640 - 1680 | C=O stretch (Amide I band) | Secondary Amide |

| ~ 1580 - 1650 | N-H bend | Primary Amine |

| ~ 1515 - 1570 | N-H bend (Amide II band) | Secondary Amide |

| ~ 1250 - 1020 | C-N stretch | Aliphatic Amine/Amide |

| ~ 910 - 665 | N-H wag | Primary Amine |

Interpretation of the IR Spectrum

-

N-H Stretching: The presence of the primary amine will be indicated by two characteristic N-H stretching bands in the region of 3400-3250 cm⁻¹.[4][5][6]

-

C=O Stretching: A strong absorption band corresponding to the C=O stretch of the secondary amide (Amide I band) is expected between 1640 and 1680 cm⁻¹.[7][8][9]

-

N-H Bending: The N-H bending vibration of the primary amine will likely appear in the 1580-1650 cm⁻¹ range.[4] The secondary amide will show an N-H bending vibration (Amide II band) between 1515 and 1570 cm⁻¹.[8]

-

C-H Stretching: Aliphatic C-H stretching vibrations will be observed in the 2960-2850 cm⁻¹ region.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like GC-MS or LC-MS.

-

Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, which will likely produce the protonated molecular ion [M+H]⁺. Electron ionization (EI) would lead to more extensive fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrometry Data

-

Molecular Ion: The molecular weight of this compound (C₉H₁₈N₂O) is 170.25 g/mol . In ESI-MS, the protonated molecular ion [M+H]⁺ is expected at m/z 171.26.

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: A common fragmentation pathway for amines is alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen.[11][12]

-

Amide Bond Cleavage: Cleavage of the N-CO bond is a typical fragmentation pattern for amides, which would result in the loss of the isobutyryl group or the piperidine ring.[13][14][15]

-

Loss of the Amine Group: Fragmentation involving the loss of the primary amine group (-NH₂) or a related fragment is also possible.

-

Illustrative Fragmentation Workflow

Caption: Predicted major fragmentation pathways for this compound in ESI-MS/MS.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, encompassing ¹H NMR, ¹³C NMR, IR, and MS, provides a robust framework for the structural elucidation and characterization of this compound. The predicted spectral data and their interpretations offer a valuable resource for scientists engaged in the synthesis, quality control, and application of this and structurally related compounds. The synergistic use of these analytical techniques allows for a high degree of confidence in confirming the molecular structure and purity of this important chemical entity.

References

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

- da Silva, A. B., et al. (2017).

-

JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

- de Almeida, M. V., et al. (2018).

-

Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from [Link]

- Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.

-

Química Organica.org. (n.d.). IR Spectrum: Amides. Retrieved from [Link]

-

Columbia University. (n.d.). IR Chart. Retrieved from [Link]

-

PubChem. (n.d.). 1-Aminopiperidine. Retrieved from [Link]

-

UCLA. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Delta State University. (n.d.). COMPARISON OF 13C–NMR CHEMICAL SHIFTS WITH QUANTUM CALCULATIONS. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

PubChem. (n.d.). 1-Acetylpiperidine. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H Chemical Shifts (ppm) and Coupling Constants (Hz) of 1-8. Retrieved from [Link]

-

NIST. (n.d.). 1-Piperidinamine. Retrieved from [Link]

-

SpectraBase. (n.d.). N-(3-Aminopropyl)piperidine - Optional[13C NMR] - Spectrum. Retrieved from [Link]

-

PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). Piperidine. Retrieved from [Link]

-

PubMed. (n.d.). Changes in brain piperidine levels under anesthesia: mass fragmentographic analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of aqueous piperidine as CO 2 is absorbed to a loading.... Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

University of California, Davis. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from [Link]

-

SpectraBase. (n.d.). ISOBUTYRYL-ALKANNIN - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001873). Retrieved from [Link]

-

ResearchGate. (2016). On NH NMR Chemical Shifts, Part I. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 127294-73-9 | Product Name : (R)-3-Aminopiperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Retrieved from [Link]

-

NIST. (n.d.). Piperidine, 1-methyl-. Retrieved from [Link]

-

Macedonian Pharmaceutical Bulletin. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. Retrieved from [Link]

-

ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... Retrieved from [Link]

Sources

- 1. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. IR Spectrum: Amides [quimicaorganica.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

Characterization of 1-Isobutyrylpiperidin-3-amine (CAS No. 1060817-46-0): A Technical Guide for Novel Piperidine Derivatives

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved pharmaceuticals and clinical candidates.[1][2] Its prevalence is due to its favorable physicochemical properties, metabolic stability, and ability to interact with a wide range of biological targets.[2] The compound 1-isobutyrylpiperidin-3-amine (CAS No. 1060817-46-0) represents a novel, yet sparsely characterized, member of this chemical class. Publicly available data on its specific biological activity is limited, suggesting it may be a recently synthesized building block or an early-stage research compound.

This technical guide provides a comprehensive framework for the systematic characterization of this compound, serving as a blueprint for researchers, scientists, and drug development professionals engaged in the evaluation of new piperidine-based chemical entities. The methodologies outlined herein are designed to elucidate the compound's fundamental properties, from its basic chemical identity to its potential pharmacological relevance, ensuring a foundation of scientific integrity and logical progression in its investigation.

Physicochemical and Structural Characterization

A foundational step in the evaluation of any new chemical entity is the unambiguous confirmation of its structure and the determination of its key physicochemical properties. These parameters are critical for ensuring sample purity, guiding formulation development, and interpreting biological data.

Core Compound Properties

| Property | Value | Source |

| CAS Number | 1060817-46-0 | [3][4][5] |

| Chemical Name | This compound | [3][4][5] |

| Molecular Formula | C9H18N2O | [3][5] |

| Molecular Weight | 170.25 g/mol | [3] |

| Predicted Boiling Point | 295.5±33.0 °C | [3] |

| Predicted Density | 1.003 g/cm³ | [3] |

Structural Elucidation Workflow

The following workflow outlines the standard, multi-technique approach to confirm the chemical structure of a synthesized batch of this compound.

Figure 1: Workflow for Structural and Purity Confirmation.

Experimental Protocols

-

Objective: To confirm the proton (¹H) and carbon (¹³C) framework of the molecule.

-

Protocol:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[6]

-

Acquire ¹H NMR spectra to identify the chemical shifts, integrations, and coupling patterns of the protons. Key signals for the piperidine ring protons are expected between δ 1.0-4.0 ppm.[6] The isobutyryl group protons should also be clearly identifiable.

-

Acquire ¹³C NMR spectra to determine the number of unique carbon environments, confirming the presence of all 9 carbons in the structure.

-

(Optional) Perform 2D NMR experiments (e.g., COSY, HSQC) to establish connectivity between protons and carbons for unambiguous assignment.

-

-

Objective: To determine the exact molecular weight and obtain fragmentation data that supports the proposed structure.

-

Protocol:

-

Prepare a dilute solution (e.g., 1-10 µg/mL) of the compound in a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.[6]

-

Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire the full scan mass spectrum in positive ion mode. The primary peak should correspond to the [M+H]⁺ ion, confirming the molecular weight of 170.25.[6]

-

Perform tandem MS (MS/MS) on the parent ion to generate a fragmentation pattern. This pattern can be analyzed to confirm the presence of the isobutyryl and aminopiperidine substructures.

-

-

Objective: To assess the purity of the synthesized compound.

-

Protocol:

-

Column: Utilize a reversed-phase C18 column.[6]

-

Mobile Phase: Employ a gradient elution method with two solvents:

-

Detection: Use a UV detector at a suitable wavelength if the molecule has a chromophore. For compounds lacking a strong chromophore, a mass spectrometer or a charged aerosol detector (CAD) is recommended.[6]

-

Analysis: Inject a known concentration of the compound. A pure sample should yield a single major peak. Purity is calculated based on the area percentage of the main peak relative to all detected peaks.

-

Biological Characterization: A Phased Approach

Given the absence of specific biological data for this compound, a logical, tiered screening approach is warranted. The piperidine moiety is present in drugs targeting a wide array of biological systems, including the central nervous system (CNS), cancer, and infectious diseases.[2][7]

In Silico and Initial Screening Workflow

Figure 2: Phased Workflow for Biological Target Identification.

In Silico Pharmacokinetics and Toxicity Prediction

Before embarking on costly and time-consuming wet-lab experiments, in silico tools can provide valuable predictions about a compound's drug-likeness, pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME), and potential toxicity.[8]

-

Methodology: The structure of this compound can be submitted to various online platforms (e.g., SwissADME, pkCSM) to predict parameters such as:

-

Lipophilicity (LogP)

-

Water solubility

-

Blood-brain barrier (BBB) penetration

-

CYP450 enzyme inhibition

-

Hepatotoxicity and other toxicological flags

-

These predictions help to prioritize compounds and anticipate potential liabilities in the drug development process.

Protocol: General Cytotoxicity Assessment (MTT Assay)

This initial screen is crucial to determine the compound's general effect on cell viability and to establish a concentration range for subsequent, more specific assays.

-

Objective: To measure the concentration at which the compound reduces the metabolic activity of cultured cells by 50% (IC₅₀).

-

Protocol:

-

Cell Seeding: Plate both cancerous (e.g., MCF-7, PC-3) and non-cancerous (e.g., HaCaT) cell lines in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3][9]

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Treat the cells with these dilutions for a set period (e.g., 48 or 72 hours).[3]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[3]

-

Solubilization: Dissolve the formazan crystals using a solubilization solution (e.g., DMSO).

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at ~570 nm.

-

Analysis: Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Conclusion

While this compound (CAS No. 1060817-46-0) is currently an under-characterized molecule, its piperidine core suggests potential for biological activity. The systematic application of the analytical and biological workflows detailed in this guide provides a robust and scientifically rigorous path forward. By first confirming the compound's identity and purity through established spectroscopic and chromatographic methods, and then proceeding through a logical cascade of in silico prediction, broad biological screening, and targeted functional assays, researchers can efficiently and effectively elucidate its pharmacological profile. This structured approach not only ensures data integrity but also maximizes the potential for discovering novel therapeutic applications for this and other new chemical entities.

References

- Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis and Characterization of Novel Piperidine Derivatives.

- de Oliveira, R., de Oliveira, D. A., da Silva, A. M., de Fátima, Â., & de Paula, R. F. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS ONE, 13(9), e0203923.

- Zafar, S., Zafar, M. N., Khan, K. M., Asiri, A. M., & Sharma, K. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 40(1), 127-134.

- ResearchGate. (n.d.). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES.

- Koval, A. A., & Onnis, V. (2022).

- Szymański, P., Markowicz, M., & Mikiciuk-Olasik, E. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 223, 113665.

- Matti, A. A., Rullo, A., Brindisi, M., Butini, S., Brogi, S., & Campiani, G. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1331–1341.

- ResearchGate. (n.d.). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES.

- ChemicalBook. (n.d.). 1060817-46-0 | this compound.

- MolCore. (n.d.). 1060817-46-0 | 1-isobutyryl-3-piperidinamine.

- Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.

- Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2020). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Letters in Drug Design & Discovery, 17(10), 1266-1279.

- Sinfoo Biotech. (n.d.). This compound,(CAS# 1060817-46-0).

- ResearchGate. (n.d.). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?

- Sinfoo Biotech. (n.d.). This compound,(CAS# 1060817-46-0).

- Hwang, S. H., Tsai, H. J., Liu, J. Y., Morisseau, C., & Hammock, B. D. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. Journal of medicinal chemistry, 53(19), 7067–7075.

- Abdelshaheed, M., El-Zahabi, M. A., & El-Gendy, M. A. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bibliotecadigital.uchile.cl [bibliotecadigital.uchile.cl]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 1-isobutyrylpiperidin-3-amine in organic solvents

An In-depth Technical Guide to the Solubility of 1-Isobutyrylpiperidin-3-amine in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common organic solvents. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes fundamental principles of physical organic chemistry and established methodologies to empower researchers, scientists, and drug development professionals. By examining the structural features of this compound, we will deduce its likely solubility profile. Furthermore, this document outlines detailed, best-practice experimental protocols for robust solubility determination, adhering to principles of Good Manufacturing Practice (GMP) and international guidelines. The ultimate goal is to equip the reader with the scientific rationale and practical tools necessary to conduct thorough solubility assessments for this and similar novel chemical entities.

Introduction to this compound: A Structural and Physicochemical Analysis

This compound is a substituted piperidine derivative. An understanding of its structure is fundamental to predicting its solubility behavior. The molecule comprises three key functional components:

-

A Piperidine Ring: A saturated heterocyclic amine, which provides a basic nitrogen atom and a non-polar hydrocarbon backbone.

-

A Primary Amine (-NH2): A key functional group capable of acting as both a hydrogen bond donor and acceptor, significantly influencing polarity and basicity.[1][2]

-

An Isobutyryl Group (-C(O)CH(CH3)2): An amide functionality that introduces a polar carbonyl group (a hydrogen bond acceptor) and a branched, non-polar alkyl chain.

The interplay of these groups dictates the molecule's overall polarity, hydrogen bonding capacity, and ultimately, its affinity for various solvents. The principle of "like dissolves like" serves as a foundational concept, suggesting that the polarity of the solvent relative to the solute is a primary determinant of solubility.[3]

The Imperative of Solubility in Pharmaceutical Research and Development

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle.[4] From early-stage discovery to formulation and manufacturing, solubility data informs crucial decisions:

-

Drug Discovery: Informs the selection of appropriate solvents for reaction chemistry and purification.

-

Preclinical Development: Affects the choice of vehicle for in vitro and in vivo studies.

-

Formulation: Dictates the feasibility of different dosage forms (e.g., oral solids, injectables).

-

Manufacturing and Scale-up: Influences the selection of solvents for crystallization, purification, and other processing steps.

The Biopharmaceutics Classification System (BCS) further underscores the importance of solubility, categorizing drugs based on their aqueous solubility and intestinal permeability to predict their in vivo performance.[5][6][7][8]

Predicting the Solubility Profile of this compound

Based on its molecular structure, we can make informed predictions about the solubility of this compound in different classes of organic solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The primary amine and amide carbonyl can form strong hydrogen bonds with the hydroxyl groups of these solvents.[9] |

| Polar Aprotic | DMSO, DMF, Acetone | Moderate to High | These solvents can act as hydrogen bond acceptors for the primary amine, and their high polarity will solvate the polar regions of the molecule. |

| Non-Polar | Hexane, Toluene | Low | The significant polarity imparted by the amine and amide groups will be poorly solvated by non-polar solvents, leading to low solubility.[9] |

| Chlorinated | Dichloromethane | Moderate | Dichloromethane has an intermediate polarity and can engage in dipole-dipole interactions, potentially offering moderate solubility. |

A Systematic Approach to Experimental Solubility Determination

A rigorous, multi-tiered approach is recommended for the experimental determination of solubility. This ensures both efficiency and accuracy.

Figure 1: A phased approach to solubility determination.

Detailed Protocol for Isothermal Shake-Flask Solubility Measurement

This protocol is a robust method for determining the equilibrium solubility of a compound in a given solvent at a specified temperature.[10][11]

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Vortex mixer

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent analytical instrumentation

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial to ensure a saturated solution is formed. The amount should be sufficient such that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The attainment of equilibrium should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) and demonstrating that the concentration in solution has reached a plateau.[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to sediment.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Trustworthiness and Self-Validation:

-

Purity of Materials: The purity of both the solute and the solvent must be known and documented.

-

Equilibrium Confirmation: As mentioned, demonstrating that the concentration does not change over extended equilibration times is crucial.

-

Solid Phase Analysis: For rigorous studies, the solid phase remaining after the experiment should be analyzed (e.g., by XRPD) to ensure no phase changes or solvate formation has occurred.[12]

-

Method Validation: The analytical method used for quantification must be validated for accuracy, precision, linearity, and specificity.

Adherence to Good Manufacturing Practice (GMP) in Solubility Studies

While early-stage research may not require full GMP compliance, adopting its principles ensures data integrity and reliability.[13][14][15]

-

Documentation: All experimental parameters, including temperatures, times, sample weights, and solvent volumes, must be meticulously recorded in a laboratory notebook.[16][17]

-

Equipment Calibration: Balances, pipettes, thermometers, and analytical instruments must be regularly calibrated and their status documented.[17]

-

Standard Operating Procedures (SOPs): Key procedures, such as the shake-flask method and the operation of the HPLC, should be governed by written SOPs.

Figure 2: Core GMP principles ensuring data integrity.

Conclusion

This guide provides a robust scientific and methodological framework for assessing the . By leveraging an understanding of its chemical structure, researchers can make informed predictions about its solubility profile. The detailed experimental protocols, grounded in established best practices and GMP principles, offer a clear path to generating high-quality, reliable quantitative data. This foundational knowledge is essential for the efficient progression of any research or development program involving this compound.

References

- Solubility determination and thermodynamic dissolution functions of 1,3-diphenylguanidine in nine organic solvents at evaluated temperatures.

- An In-depth Technical Guide to the Solubility of Methyl-d3-amine Hydrochloride in Organic Solvents. Benchchem.

- Amines: Structure, Properties, and Reactions. Solubility of Things.

- 1-ETHYLPIPERIDIN-3-AMINE | 6789-94-2. ChemicalBook.

- How does branching increase the solubility in amines? Quora.

- Physical Properties of Amines. BYJU'S.

- Solubility of Organic Compounds. University of Calgary.

- Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PMC - NIH.

- Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA.

- Solubility of 6-Chloropyridazin-3-amine in Different Solvents.

- Guidelines for Reporting Solubility D

- Advanced Properties of Amines. Chemistry LibreTexts.

- BIOPHARMACEUTICS CLASSIFIC

- CN103304472A - Method for synthesizing 1-BOC-3-piperidone.

- ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. EMA.

- Piperidin-3-amine | C5H12N2 | CID 148119. PubChem - NIH.

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. ICCVAM.

- Guidance on good manufacturing practice and good distribution practice: Questions and answers. European Medicines Agency (EMA).

- Compound solubility measurements for early drug discovery.

- 1-Benzylpiperidin-3-amine | C12H18N2 | CID 421694. PubChem.

- Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines.

- Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- Current Good Manufacturing Practice (CGMP)

- ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)

- solubility experimental methods.pptx. Slideshare.

- M9 Biopharmaceutics Classific

- (PDF) IUPAC-NIST Solubility Data Series. 96. Amines with Water Part 3. Non-Aliphatic Amines.

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.

- Dissolution testing and good manufacturing practices. Pharmaceutical Technology.

- Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. NIH.

- Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. PMC - PubMed Central.

- Solubility Experiment. Extended Notes.

- Current Good Manufacturing Practice (cGMP): An Overview for the Analytical Chemist. LCGC.

- How To Determine Solubility Of Organic Compounds? Chemistry For Everyone - YouTube.

- Annex 4.

- Isobutylamine | C4H11N | CID 6558. PubChem - NIH.

- Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics.

- 1-Nitrosopiperidin-3-amine | C5H11N3O | CID 168443938. PubChem.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. quora.com [quora.com]

- 3. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. database.ich.org [database.ich.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fda.gov [fda.gov]

- 9. byjus.com [byjus.com]

- 10. solubility experimental methods.pptx [slideshare.net]

- 11. who.int [who.int]

- 12. Guidelines for Reporting Solubility Data [trc.nist.gov]

- 13. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients | FDA [fda.gov]

- 14. Current Good Manufacturing Practice (CGMP) Regulations | FDA [fda.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. pharmtech.com [pharmtech.com]

A Technical Guide to the Theoretical pKa Calculation of 1-Isobutyrylpiperidin-3-amine

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the ionization state of a molecule and profoundly influences its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2][3] For researchers in drug discovery and development, an accurate understanding of a compound's pKa is not merely academic—it is a critical component in designing effective and safe therapeutics.[1][4][5] This guide provides an in-depth, technically-focused protocol for the theoretical calculation of the pKa of 1-isobutyrylpiperidin-3-amine, a molecule featuring a primary amine susceptible to protonation. We will explore the quantum mechanical underpinnings of pKa prediction, detail a step-by-step computational workflow using Density Functional Theory (DFT), and discuss the nuances of method selection and result validation, equipping scientists with the knowledge to perform reliable in silico pKa determinations.

Chapter 1: The Imperative of pKa in Modern Drug Development

The journey of a drug from administration to its target site is a complex odyssey through varying physiological environments, each with a distinct pH. The ionization state of a drug, dictated by its pKa, is the key that unlocks or bars passage across biological membranes and governs interactions with target proteins.[2][3]

-

Solubility and Absorption: Ionized species are generally more water-soluble, which is crucial for formulation, while the neutral, more lipophilic form is better able to traverse the lipid bilayers of cell membranes, such as those in the gastrointestinal tract.[3][5]

-

Distribution: A drug's ability to cross the blood-brain barrier or enter specific tissues is heavily influenced by its ionization state at physiological pH (typically 7.4).[1]

-

Target Binding: The charge state of a ligand can be critical for forming salt bridges or other electrostatic interactions within a protein's binding pocket, directly impacting potency.[2]

-

Metabolism and Excretion: The activity of metabolic enzymes and the efficiency of renal clearance can be modulated by the substrate's pKa.[2][5]

Our case study molecule, This compound , contains two key nitrogen atoms. The nitrogen in the piperidine ring is part of an amide group due to the isobutyryl substituent, rendering it effectively non-basic. The primary amine at the 3-position, however, is a basic center. The pKa of its conjugate acid will determine the charge state of this molecule in the body. Accurately predicting this pKa is therefore essential for any drug development program involving this or similar scaffolds.

Chapter 2: Theoretical Frameworks for pKa Prediction

Calculating pKa from first principles is a sophisticated task that bridges gas-phase quantum mechanics with the complex environment of a solvent. Several methodologies exist, each with a distinct balance of computational cost and accuracy.

The Foundational Thermodynamic Cycle

The most robust quantum mechanical methods for pKa calculation rely on a thermodynamic cycle, often called the "direct method," which dissects the deprotonation process into manageable steps.[6][7][8] For a generic amine (B) in aqueous solution, the equilibrium of interest is the dissociation of its conjugate acid (BH⁺):

BH⁺(aq) ⇌ B(aq) + H⁺(aq)

The Gibbs free energy of this reaction in solution (ΔG°(aq)) is directly related to the pKa. This energy can be calculated using a thermodynamic cycle that involves gas-phase energies and solvation free energies.[8][9][10]

}

The cycle demonstrates that the desired aqueous-phase free energy change can be obtained by calculating the gas-phase energy and the solvation free energies of all species involved.

A Comparative Overview of Calculation Methods

| Method Type | Principle | Pros | Cons |

| Empirical / QSPR | Utilizes databases of known pKa values and fragment-based or topological descriptors to predict pKa.[11][12] | Very fast; useful for high-throughput screening. | Less accurate for novel scaffolds not in the database; may not capture subtle electronic effects.[13] |

| Quantum Mechanics (QM) | Solves approximations of the Schrödinger equation to calculate the energies of the protonated and neutral species.[14] | High accuracy potential; applicable to novel molecules; provides electronic structure insights. | Computationally expensive; results are sensitive to the level of theory, basis set, and solvation model.[8][13] |

| Machine Learning (ML) | Trains algorithms on large datasets of chemical structures and experimental pKa values, often using QM-derived descriptors.[11][15] | Can achieve a good balance of speed and accuracy.[15] | Performance is dependent on the quality and diversity of the training data. |

For the purpose of this in-depth guide, we will focus on the Quantum Mechanical (QM) approach, as it provides the most rigorous and mechanistically insightful results.

Chapter 3: Experimental Protocol: A Step-by-Step QM Workflow for pKa Calculation

This protocol details the in silico experiment for calculating the pKa of this compound using Density Functional Theory (DFT) and a continuum solvation model.

Step 1: Molecular Structure Preparation

-

Sketch the Molecule: Using a molecular editor (e.g., GaussView, Avogadro), draw the 2D structure of this compound and its conjugate acid. The protonation site is the nitrogen of the 3-amino group.

-

Generate 3D Conformations: Convert the 2D sketches into 3D structures. For a flexible molecule like this, it is crucial to perform a conformational search to identify the lowest energy conformers for both the neutral base (B) and the protonated acid (BH⁺). Submitting only a single, arbitrary conformer is a common source of error.

-

Select Low-Energy Conformers: From the conformational search, select the lowest energy conformer (or a Boltzmann-weighted average of several low-energy conformers) for both B and BH⁺ to proceed with the calculations.

Step 2: Gas-Phase Geometry Optimization and Frequency Calculation

The goal here is to find the most stable 3D arrangement of atoms for each molecule in a vacuum and to obtain the thermal corrections to the Gibbs free energy.

-

Select Level of Theory: A widely used and well-validated combination for pKa calculations is the B3LYP functional with a Pople-style basis set like 6-31+G(d,p) .[10] The M06-2X functional has also shown strong performance.[8][16]

-

Perform Optimization: Run a geometry optimization calculation for the selected conformers of both B and BH⁺ in the gas phase.

-

Perform Frequency Calculation: Following successful optimization, perform a frequency calculation at the same level of theory. This serves two purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

It provides the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy (G) from the electronic energy (E).

-

G(gas) = E(electronic) + G(thermal correction)

-

Step 3: Solvation Free Energy Calculation

This is the most critical step for bridging the gap between the gas phase and the aqueous reality of a biological system. We use an implicit or continuum solvent model.

-

Choose a Solvation Model: The SMD (Solvation Model based on Density) model is a modern, robust, and widely used continuum model that has been parameterized for a broad range of solvents, including water.[6][8][17]

-

Perform Single-Point Energy Calculation: Using the gas-phase optimized geometries, perform a single-point energy calculation for both B and BH⁺, this time specifying the SMD model with water as the solvent. This calculation yields the aqueous-phase electronic energy.

-

Calculate Solvation Free Energy (ΔG°solv): The solvation free energy for each species is the difference between its energy in the aqueous phase and its energy in the gas phase.[17]

-

ΔG°solv = E(aq) - E(gas)

-

Step 4: Assembling the Pieces and Calculating the pKa

With all the energy components calculated, we can now compute the pKa using the direct method equation derived from the thermodynamic cycle.

-

Calculate ΔG°(aq):

-

ΔG°(gas) = G(gas, B) + G(gas, H⁺) - G(gas, BH⁺)

-

ΔG°solv(reaction) = ΔG°solv(B) + ΔG°solv(H⁺) - ΔG°solv(BH⁺)

-

ΔG°(aq) = ΔG°(gas) + ΔG°solv(reaction)

-

-

Reference Values: The free energy terms for the proton (H⁺) cannot be calculated in the same way as other species. Therefore, established, experimentally-derived values must be used.

-

Final pKa Calculation:

-

pKa = ΔG°(aq) / (2.303 * RT)

-

Where R is the gas constant (1.987 cal/mol·K) and T is the temperature (298.15 K). The conversion factor from kcal/mol to pKa units at 298.15 K is 1.364.

-

pKa = ΔG°(aq) / 1.364

-

Step 5: The Complete Computational Workflow

The entire process can be visualized as a clear, logical progression of computational tasks.

}

Chapter 4: Validation and Interpretation of Results

A calculated number is meaningless without context and validation. The goal is to achieve "chemical accuracy," which for pKa calculations is generally considered to be within ±1 pKa unit of the experimental value.[6]

-